molecular formula C36H49N3O6 B12275384 N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 1217471-56-1

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12275384
CAS No.: 1217471-56-1
M. Wt: 619.8 g/mol
InChI Key: BUQVAJPBCWSLMH-FSRHSHDFSA-N
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Description

The compound N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a salt formed between N-cyclohexylcyclohexanamine (DCHA) and a chiral amino acid derivative. The amino acid component contains:

  • A (2R)-configured propanoic acid backbone with a benzyloxycarbonyl (Z) group at the α-amino position.
  • A tert-butoxycarbonyl (Boc)-protected indol-3-yl group at the β-position.

This structure is designed for enhanced steric protection and solubility in organic solvents, making it relevant in peptide synthesis and pharmaceutical intermediates .

Properties

CAS No.

1217471-56-1

Molecular Formula

C36H49N3O6

Molecular Weight

619.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m1./s1

InChI Key

BUQVAJPBCWSLMH-FSRHSHDFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Reagents and Conditions

The reaction typically utilizes benzyl chloroformate as the Cbz source under basic conditions. Based on established protocols, the following reaction conditions are effective:

Parameter Condition
Reactants D-Tryptophan, Benzyl chloroformate
Base Sodium hydrogencarbonate, Potassium carbonate
Solvent Water/Acetone mixture
pH 8-10
Temperature 30°C
Reaction time 3 hours
Cooling Ice bath during addition of benzyl chloroformate
Yield Approximately 94%

The high yield (94%) demonstrates the efficiency of this approach for introducing the Cbz protecting group.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the alpha-amino group on the carbonyl carbon of benzyl chloroformate. The base (sodium hydrogencarbonate or potassium carbonate) deprotonates the amino group, enhancing its nucleophilicity and facilitating the reaction while also neutralizing the hydrochloric acid formed as a byproduct.

Protocol Details

  • Dissolve D-tryptophan in a mixture of water and acetone
  • Adjust the pH to 8-10 using sodium hydrogencarbonate and potassium carbonate
  • Cool the solution in an ice bath
  • Add benzyl chloroformate dropwise while maintaining the pH
  • Allow the reaction to proceed at 30°C for 3 hours
  • Acidify the solution to precipitate the N-Cbz-D-tryptophan
  • Filter, wash, and dry the product

This procedure yields N-Cbz-D-tryptophan with high purity and can be scaled up for larger preparations.

Boc Protection of the Indole Nitrogen

The second key step involves the selective protection of the indole nitrogen with a Boc group, which requires different conditions from those used for protecting alpha-amino groups.

Reagents and Conditions

Based on synthetic procedures for similar compounds, the following conditions are typically employed:

Parameter Condition
Reactants N-Cbz-D-tryptophan, Di-tert-butyl dicarbonate (Boc₂O)
Catalyst 4-Dimethylaminopyridine (DMAP)
Base Triethylamine or sodium tert-butoxide
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room temperature (20-25°C)
Reaction time 12-24 hours
Yield 70-85%

The use of DMAP as a catalyst significantly enhances the reactivity of the indole nitrogen toward Boc₂O, allowing for selective protection under mild conditions.

Reaction Mechanism

The mechanism involves activation of Boc₂O by DMAP, forming a highly reactive intermediate that selectively reacts with the indole nitrogen. The base helps to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the activated Boc₂O.

Protocol Details

  • Dissolve N-Cbz-D-tryptophan in THF or DCM
  • Add DMAP (0.1-0.2 equivalents) and triethylamine (1.2-1.5 equivalents)
  • Add Boc₂O (1.1-1.3 equivalents) dropwise at 0°C
  • Allow the reaction to warm to room temperature and stir for 12-24 hours
  • Quench with aqueous acid (e.g., citric acid solution)
  • Extract with an organic solvent, wash, dry, and concentrate
  • Purify by column chromatography or recrystallization

This procedure yields N-Cbz-D-Trp(Boc)-OH with good selectivity for the indole nitrogen protection.

Formation of the Dicyclohexylamine Salt

The final step involves converting the free carboxylic acid to its dicyclohexylamine salt, which often provides advantages in terms of stability, crystallinity, and handling.

Reagents and Conditions

Parameter Condition
Reactants Cbz-D-Trp(Boc)-OH, Dicyclohexylamine
Solvent Ethyl acetate or Diethyl ether
Temperature Room temperature
Reaction time 1-3 hours
Yield 90-98%

Protocol Details

  • Dissolve Cbz-D-Trp(Boc)-OH in ethyl acetate or diethyl ether
  • Add dicyclohexylamine (1.0-1.1 equivalents) dropwise
  • Stir at room temperature until salt formation is complete (typically 1-3 hours)
  • Filter the precipitated salt, wash with cold solvent, and dry
  • If necessary, recrystallize from an appropriate solvent system

The formation of amine salts of protected amino acids is a well-established process that typically results in crystalline products with improved stability and handling properties compared to the free acids.

Alternative Synthetic Approaches

One-Pot Protection Strategy

An alternative approach involves a one-pot strategy where both protecting groups are introduced in a sequential manner without isolating the intermediate.

Step Reagents Conditions
1 D-tryptophan, Cbz-Cl, Na₂CO₃ Water/acetone, pH 8-10, 0-5°C → 30°C, 3h
2 Boc₂O, DMAP, Et₃N Add to reaction mixture, 20-25°C, 12h
3 HCl Acidify to pH 2-3
4 Dicyclohexylamine, EtOAc Extract, add amine, crystallize

This approach can be more time-efficient but may result in lower overall yields due to side reactions or incomplete conversions.

Reverse Protection Sequence

Another strategy involves reversing the order of protection:

  • First, protect the indole nitrogen with a Boc group
  • Then, protect the alpha-amino group with a Cbz group
  • Finally, form the dicyclohexylamine salt

This sequence may be advantageous in certain scenarios, particularly when selective reactivity is required for subsequent transformations.

Direct Synthesis from Pre-Protected Precursors

In some cases, commercially available or easily prepared protected tryptophan derivatives can be used as starting materials:

  • Starting from Boc-D-Trp-OH: Introduce the Cbz group on the alpha-amino position using Cbz-OSu in the presence of a base
  • Starting from H-D-Trp(Boc)-OH: Introduce the Cbz group using standard conditions
  • Starting from Cbz-D-Trp-OH: Selectively protect the indole nitrogen using Boc₂O/DMAP

These approaches can simplify the synthesis depending on the availability of starting materials.

The introduction of the Cbz group can be optimized by adjusting several parameters:

Parameter Variable Range Optimal Condition Effect on Yield
pH 7-11 8-10 Below pH 8: incomplete reaction
Above pH 10: side reactions
Temperature 0-40°C 25-30°C Lower temperatures: slower reaction
Higher temperatures: side products
Solvent ratio (water:acetone) 1:0-1:2 1:1 Higher water content: improved solubility of amino acid
Higher acetone content: improved solubility of Cbz-Cl
Reaction time 1-24h 3-4h Extended time: minimal yield improvement

Dicyclohexylamine Salt Formation

Salt formation can be optimized by:

Parameter Variable Range Optimal Condition Effect on Product
Solvent EtOAc, Et₂O, DCM, ACN EtOAc or Et₂O Affects solubility and crystal formation
Temperature 0-30°C 20-25°C Lower temperatures: improved crystallization
Concentration 0.05-0.2 M 0.1 M Higher concentrations: faster crystallization
Amine equivalents 0.9-1.2 1.0-1.1 Excess can complicate purification

Purification Methods

Purification of N-Cbz-D-Tryptophan

Several methods can be employed to purify N-Cbz-D-tryptophan:

  • Acid-base extraction: Utilize the pH-dependent solubility to separate from unreacted materials
  • Recrystallization: Typically from ethyl acetate/hexane or ethanol/water
  • Column chromatography: Using silica gel with appropriate solvent systems (e.g., DCM/MeOH/AcOH)

Purification of Cbz-D-Trp(Boc)-OH

The doubly protected tryptophan can be purified by:

  • Column chromatography: Using hexane/ethyl acetate or DCM/MeOH gradients
  • Recrystallization: From ethyl acetate/hexane or toluene
  • Preparative HPLC: For higher purity requirements

Purification of the Dicyclohexylamine Salt

The final salt can be purified by:

  • Recrystallization: Typically from ethyl acetate/hexane or acetone/diethyl ether
  • Trituration: With cold diethyl ether or hexane to remove impurities
  • Ion exchange: In cases of persistent amine impurities

Characterization Data

The final product and intermediates can be characterized using various analytical techniques:

Spectroscopic Data

Compound NMR Data IR Data (cm⁻¹)
Cbz-D-Trp-OH ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), 7.7-7.0 (m, 10H, aromatic), 5.0 (s, 2H, Cbz CH₂), 4.3 (m, 1H, α-CH), 3.2-3.0 (m, 2H, β-CH₂) 3300-3400 (NH), 1720 (C=O ester), 1690 (C=O carbamate), 1660 (C=O acid)
Cbz-D-Trp(Boc)-OH ¹H NMR (DMSO-d₆): δ 8.1 (d, 1H, NH), 7.7-7.0 (m, 10H, aromatic), 5.0 (s, 2H, Cbz CH₂), 4.3 (m, 1H, α-CH), 3.2-3.0 (m, 2H, β-CH₂), 1.6 (s, 9H, Boc) 3300 (NH), 1750 (C=O Boc), 1720 (C=O ester), 1690 (C=O carbamate), 1660 (C=O acid)
Cbz-D-Trp(Boc)-OH DCHA Salt Similar to above with additional signals for cyclohexyl protons at δ 1.0-2.0 Similar to above with additional NH⁺ stretching

Mass Spectrometry Data

Compound Expected m/z Observed Fragments
Cbz-D-Trp-OH 338.36 [M+H]⁺ 338.4, 294.3 (loss of CO₂), 230.2 (loss of Cbz)
Cbz-D-Trp(Boc)-OH 438.47 [M+H]⁺ 438.5, 382.4 (loss of tert-butyl), 338.4 (loss of Boc)
Cbz-D-Trp(Boc)-OH DCHA Salt 621.79 [M+H]⁺ 438.5 (free acid), 181.3 (DCHA)

Physical Properties

Compound Appearance Melting Point (°C) Optical Rotation [α]D Solubility
Cbz-D-Trp-OH White to off-white solid 138-140 +22° (c 1, DMF) Soluble in DMF, DMSO; partially soluble in MeOH, EtOH; insoluble in water
Cbz-D-Trp(Boc)-OH White to off-white solid 110-112 +17° (c 1, CHCl₃) Soluble in DCM, CHCl₃, EtOAc; insoluble in water
Cbz-D-Trp(Boc)-OH DCHA Salt White crystalline solid 155-157 +12° (c 1, MeOH) Soluble in MeOH, EtOH; partially soluble in EtOAc; insoluble in water, hexane

Comparative Analysis of Different Methods

Different approaches to the synthesis of Cbz-D-Trp(Boc)-OH DCHA salt can be compared based on several criteria:

Method Overall Yield Time Required Scalability Advantages Limitations
Sequential Protection (Standard) 65-75% 30-36 hours Good High purity, well-controlled Multiple purification steps
One-Pot Protection 60-65% 18-24 hours Moderate Time-efficient, fewer manipulations Lower yield, purification challenges
Reverse Protection Sequence 60-70% 30-36 hours Good Alternative for specific applications Similar overall efficiency
From Pre-Protected Precursors 75-85% 12-24 hours Excellent Simplified process, higher yield Depends on availability of starting materials

The choice of method depends on specific requirements such as scale, available equipment, and starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde.

Scientific Research Applications

N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid has been studied for its potential biological activities, particularly in the following areas:

  • Enzyme-Substrate Interactions : The compound has been utilized in studies examining how it interacts with specific enzymes, which is essential for understanding metabolic pathways and drug development.
  • Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines, indicating potential applications in oncology. For instance, it has shown dose-dependent inhibition of cell proliferation in certain tumor cell lines, suggesting anticancer properties.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis. Its ability to form salts with various N-protected amino acids indicates potential interactions that could be explored for drug development targeting specific enzymes. Additionally, its toxicity profile necessitates careful handling during environmental assessments.

Case Studies

Several case studies have explored the biological activity and applications of this compound:

  • Case Study 1 : Investigated the effects on cell viability in cancer cell lines, revealing significant anticancer properties through dose-dependent inhibition.
  • Case Study 2 : Focused on modulating immune responses, demonstrating enhanced activity of certain immune cells, which suggests potential applications in immunotherapy.

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • Target Identification : Proteomic studies have identified potential protein targets for N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid, including enzymes involved in metabolic pathways and receptors linked to inflammatory responses.
  • In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, with significant reductions in markers of inflammation observed after treatment.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt

  • Molecular Formula : C24H46N2O5.
  • Key Features :
    • Contains a serine residue with dual Boc and tert-butyl protections.
    • Lacks the indole moiety but shares the DCHA counterion for improved crystallinity.
  • Applications : Used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups .

Boc-D-N-Me-Phe·DCHA

  • Molecular Formula: C15H21NO4·C12H23N .
  • Key Features: Methylated α-amino group and Boc protection. Phenylalanine side chain instead of indole.
  • Differentiation : The absence of the indol-3-yl group reduces π-π stacking interactions, altering solubility and reactivity .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide

  • Molecular Formula : C13H15ClN2O2.
  • Key Features :
    • Hydroxamic acid structure with a cyclohexane ring.
    • Exhibits antioxidant activity (IC50 = 18 µM in DPPH assay).
  • Contrast: Lacks the amino acid backbone and chiral centers, making it unsuitable for peptide coupling but effective in free radical scavenging .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Solubility (Organic) Biological Activity
Target Compound C31H45N3O6 Boc-indole, Z-group, DCHA salt 128–130 (decomp.) High (DCM, DMF) Peptide synthesis intermediate
Boc-D-N-Me-Phe·DCHA C27H44N2O4 Boc, N-Me, Phe side chain, DCHA salt 95–97 Moderate (THF) SPPS applications
N-Boc-O-tert-butyl-L-serine·DCHA C24H46N2O5 Boc, tert-butyl, serine, DCHA salt 102–104 High (CHCl3) Orthogonal protection
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C13H15ClN2O2 Hydroxamic acid, cyclohexane 145–147 Low (H2O) Antioxidant (DPPH assay)

Key Research Findings

Stability and Reactivity

  • Boc and Z groups provide dual protection against nucleophilic attack, outperforming single-protected analogs (e.g., Fmoc derivatives) in long-term storage .
  • The chiral (2R) configuration ensures stereochemical fidelity in asymmetric synthesis, a marked advantage over racemic mixtures .

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound with notable biological activities. Its unique structural features and functional groups make it significant in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

  • Cyclohexyl Groups : These enhance its chemical reactivity and solubility.
  • Indole and Propanoic Acid Derivatives : These contribute to its interactions with various biological targets.

N-cyclohexylcyclohexanamine interacts with multiple molecular targets, influencing various biological pathways. The mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering physiological responses.
  • Receptor Binding : The compound can bind to receptors, modulating their activity and leading to downstream effects on gene expression and cellular function.

Biological Activity Overview

The biological activity of this compound spans several areas:

1. Antimicrobial Properties

Research indicates potential antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar compounds exhibit varying degrees of effectiveness against bacterial strains.

2. Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of the compound against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 83.20 μM in the K562 cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

3. Pharmacokinetics

The pharmacokinetic profile suggests:

  • High Gastrointestinal Absorption : Indicating good bioavailability.
  • Blood-Brain Barrier Permeability : Moderate permeability suggests potential for central nervous system (CNS) applications .

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of N-cyclohexylcyclohexanamine:

StudyFocusFindings
Study AAntimicrobial ActivityIdentified effective concentrations against Gram-positive bacteria.
Study BCytotoxicityEvaluated effects on K562 cell line; moderate cytotoxicity observed.
Study CPharmacokineticsHigh GI absorption and moderate BBB permeability were confirmed.

Comparative Analysis

When compared to similar compounds, N-cyclohexylcyclohexanamine stands out due to its unique combination of functional groups and structural properties:

Compound NameStructureKey Activity
CyclohexylamineC6H11NHBasic amine with limited biological activity
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium SaltComplex amine derivativeAntioxidant properties
N-cyclohexylcyclohexanamine; (2R)-3-[...propanoic acidUnique dual cyclohexane structureBroad biological activity including enzyme inhibition

Q & A

Basic: What are the key considerations for synthesizing N-cyclohexylcyclohexanamine with high purity?

Methodological Answer:
Synthesis of N-cyclohexylcyclohexanamine requires careful control of reaction conditions to avoid by-products. A two-step approach is recommended:

Cyclohexylamine alkylation : React cyclohexylamine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 12–16 hours .

Purification : Use fractional distillation followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via GC-MS or HPLC, ensuring the absence of unreacted amines or residual solvents.
Critical Parameters : Temperature control during alkylation prevents decomposition, while solvent selection (polar aprotic solvents) enhances reactivity .

Advanced: How can computational methods optimize reaction pathways for synthesizing (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict viable reaction intermediates and transition states. For example:

  • Step 1 : Simulate carbamate formation at the indole nitrogen using tert-butoxycarbonyl (Boc) protecting groups. DFT calculations can identify energy barriers for Boc activation .
  • Step 2 : Validate computational predictions via small-scale experiments (e.g., monitoring Boc-indole coupling via TLC or NMR). Adjust parameters like solvent polarity (e.g., THF vs. DCM) to stabilize intermediates .
    Data Integration : Use ICReDD’s reaction path search tools to correlate computational predictions with experimental yields, reducing trial-and-error approaches .

Basic: What analytical techniques are critical for characterizing these compounds?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of carbamate protection and cyclohexyl group stereochemistry. For example, the tert-butyl group in Boc-protected indole shows a singlet at δ 1.4 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (2R) configuration in the propanoic acid derivative) using single-crystal analysis .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight and detects impurities (e.g., deprotected intermediates) .

Advanced: How to resolve contradictory data in stability studies of carbamate-protected indole derivatives?

Methodological Answer:
Discrepancies in stability data often arise from varying experimental conditions:

  • pH Sensitivity : Test stability across pH 2–9 using buffered solutions. For instance, Boc-protected indoles hydrolyze rapidly under acidic conditions (pH < 4), while Cbz groups degrade in basic media (pH > 8) .
  • Temperature Effects : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
    Mitigation : Select protecting groups (e.g., Fmoc for acid-sensitive intermediates) based on application-specific requirements .

Advanced: How to design experiments for assessing the biological activity of these compounds without commercial assays?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or tryptophan hydroxylase, leveraging the indole moiety’s affinity for aromatic binding pockets .
  • In-house Assays : Develop fluorescence-based assays for receptor binding. For example, monitor quenching of tryptophan fluorescence in proteins upon compound binding .
  • Validation : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics .

Basic: What are the best practices for storing these compounds to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to block light-induced decomposition of the indole ring .
  • Humidity Control : Use desiccants (e.g., silica gel) for hygroscopic compounds like the propanoic acid derivative .
  • Solvent Choice : For long-term storage in solution, use anhydrous DMSO or DMF to minimize hydrolysis .

Advanced: How to address low yields in multi-step syntheses of these compounds?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate reactive intermediates like acylated indoles .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for deprotection steps) to improve efficiency. For example, hydrogenolysis of Cbz groups achieves >90% yield with 10% Pd/C under H₂ .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical yield-limiting factors .

Basic: What safety protocols are essential when handling these compounds?

Methodological Answer:

  • Ventilation : Use fume hoods for volatile amines (e.g., N-cyclohexylcyclohexanamine) to prevent inhalation .
  • PPE : Wear nitrile gloves and goggles when handling carbamate-protected compounds to avoid dermal exposure .
  • Spill Management : Neutralize acidic hydrolyzates (e.g., from Boc deprotection) with sodium bicarbonate .

Advanced: How to design a scalable synthesis route for industrial research applications?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Boc protection) to improve heat dissipation and scalability .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate feed adjustments .

Advanced: How to reconcile discrepancies in computational vs. experimental solubility data?

Methodological Answer:

  • Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in solvents like ethanol or acetonitrile .
  • Polymorphism Screening : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .
  • Hydration Effects : Measure water content via Karl Fischer titration, as hygroscopicity can skew computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.